molecular formula C3BrF3N2S B2514987 5-Bromo-3-(trifluoromethyl)-1,2,4-thiadiazole CAS No. 1781783-65-0

5-Bromo-3-(trifluoromethyl)-1,2,4-thiadiazole

Cat. No.: B2514987
CAS No.: 1781783-65-0
M. Wt: 233.01
InChI Key: WCPREXLNGTWSDM-UHFFFAOYSA-N
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Description

5-Bromo-3-(trifluoromethyl)-1,2,4-thiadiazole: is a heterocyclic compound that contains bromine, fluorine, and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(trifluoromethyl)-1,2,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a precursor containing bromine and trifluoromethyl groups in the presence of sulfur and nitrogen sources. The reaction conditions often include the use of solvents such as dimethyl sulfoxide and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-(trifluoromethyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species .

Scientific Research Applications

Chemistry: In chemistry, 5-Bromo-3-(trifluoromethyl)-1,2,4-thiadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine: The compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It is being investigated for its potential as an antimicrobial, antiviral, and anticancer agent. Researchers are exploring its use in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in the development of high-performance polymers and coatings .

Mechanism of Action

The mechanism of action of 5-Bromo-3-(trifluoromethyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-3-(trifluoromethyl)-1,2,4-thiadiazole is unique due to its combination of bromine, trifluoromethyl, and thiadiazole moieties. This unique structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds.

Biological Activity

5-Bromo-3-(trifluoromethyl)-1,2,4-thiadiazole is a derivative of the thiadiazole class of compounds, which have garnered significant interest due to their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties based on recent research findings.

Overview of Thiadiazole Derivatives

Thiadiazoles are known for their extensive pharmacological activities, including antimicrobial, antifungal, antidiabetic, anti-inflammatory, and anticancer effects. The presence of various substituents on the thiadiazole ring can significantly influence the biological activity of these compounds. For instance, the introduction of halogens or trifluoromethyl groups has been associated with enhanced potency against various cancer cell lines and pathogens .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research has shown that derivatives containing trifluoromethyl groups exhibit significant cytotoxicity against several cancer cell lines.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro studies demonstrated that compounds with similar structures exhibited IC50 values ranging from 0.04 to 23.6 µM against various cancer cell lines . For example:
      • MCF-7 (breast cancer) : IC50 = 0.794 µM
      • HT-29 (colon cancer) : IC50 = 12.57 ± 0.6 µM
      • A549 (lung cancer) : Various derivatives showed potent cytotoxicity .
  • Mechanism of Action :
    • The mechanism underlying the anticancer activity often involves the induction of apoptosis and cell cycle arrest at the G1/S phase. Molecular docking studies suggest that these compounds interact with specific cellular targets, leading to significant alterations in cell signaling pathways .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been extensively studied. The presence of electron-withdrawing groups such as trifluoromethyl enhances their activity against a range of pathogens.

Antimicrobial Efficacy

  • Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:
    • Against Staphylococcus aureus : MIC = 100 µg/mL
    • Against Candida albicans : MIC = 200 µg/mL .

These values indicate that while some derivatives show promising activity, they may not surpass standard antibiotics like chloramphenicol in efficacy.

Anti-inflammatory Activity

Thiadiazole derivatives have also been evaluated for their anti-inflammatory properties. Research indicates that certain compounds can significantly reduce inflammation markers in vitro.

Mechanistic Insights

  • The anti-inflammatory action is often linked to the inhibition of pro-inflammatory cytokines and modulation of the NF-kB signaling pathway . This suggests potential therapeutic applications in treating inflammatory diseases.

Summary Table of Biological Activities

Activity TypeCell Line/PathogenIC50/MIC ValueReference
AnticancerMCF-7 (breast cancer)0.794 µM
AnticancerHT-29 (colon cancer)12.57 ± 0.6 µM
AntimicrobialStaphylococcus aureus100 µg/mL
AntimicrobialCandida albicans200 µg/mL
Anti-inflammatoryIn vitro modelsNot specified

Properties

IUPAC Name

5-bromo-3-(trifluoromethyl)-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3BrF3N2S/c4-2-8-1(9-10-2)3(5,6)7
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPREXLNGTWSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSC(=N1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3BrF3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781783-65-0
Record name 5-bromo-3-(trifluoromethyl)-1,2,4-thiadiazole
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